molecular formula C23H21ClN4 B2584813 7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-02-0

7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2584813
CAS RN: 477231-02-0
M. Wt: 388.9
InChI Key: SUOPYJJMAQHPLG-UHFFFAOYSA-N
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Description

“7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 can also result in the formation of these compounds .

Scientific Research Applications

Anticancer Applications

Pyrido[2,3-d]pyrimidines have been identified as potential anticancer agents . They have been found to target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Applications

In addition to their anticancer properties, pyrido[2,3-d]pyrimidines have also shown antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.

CNS Depressive Applications

Pyrido[2,3-d]pyrimidines have been found to have CNS depressive activities . This suggests that they could be used in the treatment of disorders related to the central nervous system.

Anticonvulsant Applications

These compounds have also demonstrated anticonvulsant activities . This indicates their potential use in the treatment of seizure disorders.

Antipyretic Applications

Pyrido[2,3-d]pyrimidines have been found to have antipyretic (fever-reducing) activities . This suggests their potential use in the management of fever.

Anti-rheumatoid Applications

The pyrrolo-pyrimidine nucleus has been explored for anti-rheumatoid activity . This indicates the potential of “7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” in the treatment of rheumatoid arthritis.

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy.

The result of a compound’s action can be observed at the molecular and cellular levels. For instance, some pyrrolo[2,3-d]pyrimidines have been found to display in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

properties

IUPAC Name

7-(3-chlorophenyl)-N-cyclopentyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4/c24-17-9-6-12-19(13-17)28-14-20(16-7-2-1-3-8-16)21-22(25-15-26-23(21)28)27-18-10-4-5-11-18/h1-3,6-9,12-15,18H,4-5,10-11H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOPYJJMAQHPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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